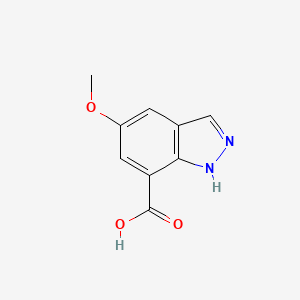

5-Methoxy-1H-indazole-7-carboxylic acid

Beschreibung

BenchChem offers high-quality 5-Methoxy-1H-indazole-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-1H-indazole-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-methoxy-1H-indazole-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-6-2-5-4-10-11-8(5)7(3-6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNVIQWDSVVMTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)C(=O)O)NN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

5-Methoxy-1H-indazole-7-carboxylic acid CAS 1638764-70-1 properties

Technical Whitepaper: Structural Utility and Application of 5-Methoxy-1H-indazole-7-carboxylic acid (CAS 1638764-70-1) in Targeted Drug Discovery

Executive Summary

In modern medicinal chemistry, the selection of highly functionalized building blocks is critical for developing potent, selective, and metabolically stable therapeutics. 5-Methoxy-1H-indazole-7-carboxylic acid (CAS 1638764-70-1) has emerged as a high-value pharmacophore[1]. Functioning as a versatile bioisostere for indoles and benzimidazoles, this compound is heavily utilized in the synthesis of spirocyclic Acetyl-CoA Carboxylase (ACC) inhibitors, kinase inhibitors, and advanced heterocyclic systems[2]. This guide deconstructs the physicochemical causality, mechanistic applications, and self-validating synthetic workflows associated with this critical building block.

Part 1: Physicochemical Profiling & Structural Causality

To leverage CAS 1638764-70-1 effectively, researchers must understand how its atomic topology dictates its behavior in both synthetic environments and biological systems.

| Property | Value | Causality / Significance |

| CAS Number | 1638764-70-1 | Unique identifier for procurement and intellectual property tracking[1]. |

| Molecular Formula | C9H8N2O3 | Defines the atomic composition and baseline mass[1]. |

| Molecular Weight | 192.17 g/mol | Low molecular weight allows for downstream spirocyclic elaboration without violating Lipinski's Rule of 5[1]. |

| TPSA | 77.04 Ų | Optimal for cellular permeability. Calculated via Ertl's fragment-based method, it leaves sufficient room (<140 Ų) for amine addition[3][4]. |

| H-Bond Donors | 2 | The indazole N-H and carboxylic O-H provide critical hydrogen-bonding vectors for enzyme hinge-region engagement[3]. |

| H-Bond Acceptors | 4 | Enhances aqueous solubility and provides multiple points for target engagement[3]. |

Structural Causality:

-

The Indazole Core: Mimics purines, allowing deep insertion into the ATP-binding pockets of kinases or the ligand-binding domains of metabolic enzymes.

-

The 5-Methoxy Group: Acts as an electron-donating group (EDG). It enriches the electron density of the aromatic system, subtly altering the pKa of the indazole N-H. Furthermore, the methoxy group provides a lipophilic vector designed to occupy hydrophobic sub-pockets within target proteins.

-

The 7-Carboxylic Acid: Positioned orthogonally to the indazole N-H, this moiety is perfectly suited for amide coupling[5]. It serves as the primary synthetic handle for attaching complex spirocyclic amines, a hallmark of modern metabolic inhibitors[2].

Part 2: Mechanistic Application - Acetyl-CoA Carboxylase (ACC) Inhibition

CAS 1638764-70-1 is prominently featured in patent literature as a core precursor for novel Acetyl-CoA Carboxylase (ACC) inhibitors[2]. Understanding the biological causality of ACC inhibition explains why this specific indazole scaffold is highly sought after for treating type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH).

ACC exists in two isoforms (ACC1 and ACC2) and is the rate-limiting enzyme in de novo lipogenesis (DNL)[2]. It catalyzes the ATP-dependent carboxylation of Acetyl-CoA to Malonyl-CoA. Malonyl-CoA serves two functions: it is the primary building block for fatty acid synthesis via Fatty Acid Synthase (FASN), and it acts as a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1)[2].

When an indazole-derived inhibitor (synthesized from CAS 1638764-70-1) binds to ACC, it halts the production of Malonyl-CoA. This dual-action mechanism simultaneously starves the cell of lipid building blocks and relieves the allosteric inhibition of CPT1, thereby promoting the transport of long-chain fatty acids into the mitochondria for β-oxidation[2].

Metabolic regulation pathway via ACC inhibition by indazole derivatives.

Part 3: Self-Validating Synthetic Workflows

To convert CAS 1638764-70-1 into an active pharmaceutical ingredient (API) precursor, amide coupling is the most frequent transformation[5]. However, the 7-position of the indazole is sterically hindered by the adjacent N-H and the aromatic ring. Standard coupling agents (like EDC/HOBt) often yield poor conversions.

Causality of Reagent Selection:

-

HATU: Selected because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, overcoming the steric hindrance of the 7-position.

-

DIPEA (Hünig's Base): The bulky isopropyl groups prevent it from acting as a competing nucleophile, ensuring it functions strictly as a proton scavenger.

Protocol: Self-Validating Amide Coupling

This protocol is designed as a closed-loop system, requiring empirical validation before proceeding to the next step to prevent downstream failures.

-

Activation: Dissolve CAS 1638764-70-1 (1.0 eq) and HATU (1.2 eq) in anhydrous DMF at 0°C. Add DIPEA (3.0 eq) dropwise.

-

Validation Checkpoint 1 (Active Ester Formation): After 15 minutes, withdraw a 5 µL aliquot and quench into 100 µL of methanol. Analyze via LC-MS. The presence of the methyl ester mass (M+CH3) confirms successful activation of the carboxylic acid. Do not proceed until >95% conversion to the active ester is observed.

-

-

Amine Addition: Add the target spirocyclic amine (1.1 eq) to the activated mixture and warm to room temperature (20°C).

-

Validation Checkpoint 2 (Reaction Progress): Monitor via TLC (DCM:MeOH 9:1) and LC-MS at 2 hours and 4 hours. The disappearance of the HOAt-ester intermediate and the appearance of the desired amide mass confirms successful coupling.

-

-

Quenching & Workup: Dilute the reaction with Ethyl Acetate and wash sequentially with saturated aqueous NaHCO3, 1M HCl, and brine.

-

Validation Checkpoint 3 (Impurity Clearance): The NaHCO3 wash removes residual HOAt. The 1M HCl wash removes unreacted amine and DIPEA. Check the pH of the separated aqueous layers to ensure complete partitioning before concentrating the organic layer.

-

Self-validating amide coupling workflow for CAS 1638764-70-1.

Part 4: Analytical Validation & Quality Control

To ensure the integrity of CAS 1638764-70-1 before use in high-value synthesis, rigorous analytical validation is required:

-

1H NMR (400 MHz, MeOD): Look for the highly diagnostic methoxy singlet at δ 3.87 (s, 3H) and the specific aromatic splitting pattern (e.g., δ 8.02 (s, 1H), 7.32 (d, 1H), 7.10 (d, 1H))[2]. The absence of the methoxy peak indicates severe degradation or incorrect raw material.

-

Salt Formation: If formulating the final indazole derivative, basic salts (e.g., sodium, potassium, or meglumine) are often required to deprotonate the acidic indazole N-H (pKa ~14) or residual carboxylic acids to improve aqueous solubility for in vivo dosing[2].

References

- Title: US20240109915A1 - Novel ACC inhibitors Source: Google Patents URL

-

Title: Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Characteristics of 5-Methoxy-1H-indazole-7-carboxylic acid

Section 1: Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized as a bioisostere of indole.[1] Its derivatives are known to exhibit a wide range of biological activities, including applications as serotonin 5-HT3 receptor antagonists and anti-inflammatory agents.[1][2][3] 5-Methoxy-1H-indazole-7-carboxylic acid, a specific derivative of this class, represents a key building block for the synthesis of novel therapeutic agents. The strategic placement of the methoxy and carboxylic acid groups on the bicyclic core provides distinct electronic and steric properties, offering medicinal chemists a versatile template for creating new chemical entities with potentially improved pharmacological profiles.

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the core physicochemical characteristics of 5-Methoxy-1H-indazole-7-carboxylic acid, details robust experimental protocols for their determination, and discusses the scientific rationale behind these methodologies. The objective is to equip researchers with the foundational knowledge required for the effective handling, characterization, and application of this compound in a research and development setting.

Section 2: Molecular and Structural Properties

The unique arrangement of functional groups in 5-Methoxy-1H-indazole-7-carboxylic acid governs its chemical behavior, solubility, and potential for intermolecular interactions—critical factors in drug design and formulation. The aromatic indazole core, the electron-donating methoxy group at the 5-position, and the electron-withdrawing carboxylic acid group at the 7-position create a distinct electronic landscape that influences its reactivity and binding properties.

| Property | Value | Source |

| IUPAC Name | 5-methoxy-1H-indazole-7-carboxylic acid | - |

| CAS Number | 1638764-70-1 | [4] |

| Molecular Formula | C₉H₈N₂O₃ | [4] |

| Molecular Weight | 192.17 g/mol | [4][5] |

| Monoisotopic Mass | 192.0535 Da | [5][6] |

| Canonical SMILES | COc1cc(C(=O)O)c2[nH]ncc2c1 | [4] |

Section 3: Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These parameters directly impact its absorption, distribution, metabolism, and excretion (ADME) profile. This section outlines the key properties, both predicted and experimentally determined where available, and provides standardized protocols for their measurement.

Melting Point

Theoretical Context: The melting point is a critical indicator of a crystalline solid's purity and thermal stability. For pharmaceutical compounds, it influences formulation strategies, such as melt-extrusion, and provides insight into the lattice energy of the crystal structure.

Experimental Protocol: Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC is the preferred method over a traditional melting point apparatus because it provides more comprehensive data, including the onset of melting, the peak melting temperature, and the enthalpy of fusion (ΔHfus). This information is crucial for polymorphism screening and purity assessment.

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25°C.

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 300°C).

-

Use an inert nitrogen purge gas (50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic event on the resulting thermogram. The peak of the endotherm represents the complete melting of the sample.

Solubility

Theoretical Context: Aqueous solubility is a cornerstone of drug development, as a compound must be in solution to be absorbed in the gastrointestinal tract. Poor solubility is a frequent cause of failure in preclinical development. Solubility in organic solvents is critical for synthesis, purification, and the preparation of stock solutions for biological assays.

Reported/Predicted Values: Quantitative solubility data is not available in the literature.

-

Aqueous Solubility: Expected to be low due to the rigid, aromatic core. The presence of the polar carboxylic acid and N-H groups will provide some aqueous solubility, which will be highly pH-dependent.

-

Organic Solubility: Expected to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in alcohols like methanol and ethanol.

Experimental Protocol: Kinetic Solubility Determination by HPLC-UV

Causality: This method measures how much of a compound, when added from a concentrated DMSO stock, will dissolve and remain in an aqueous buffer. It is a high-throughput method that mimics the conditions of many in vitro biological assays.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Assay Procedure:

-

Add 2 µL of the 10 mM DMSO stock to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This creates a nominal final concentration of 100 µM.

-

Seal the plate and shake at room temperature for 2 hours to allow equilibrium to be reached.

-

-

Sample Analysis:

-

Centrifuge the plate to pellet any precipitated compound.

-

Carefully transfer an aliquot of the supernatant to a new plate.

-

Analyze the concentration of the dissolved compound in the supernatant using a calibrated HPLC-UV method against a standard curve.

-

-

Data Reporting: The result is reported as the soluble concentration in µM.

Caption: Workflow for Kinetic Solubility Assay.

Acid Dissociation Constant (pKa)

Theoretical Context: The pKa value defines the ionization state of a molecule at a given pH. This is paramount for predicting its behavior in biological systems, as the charge state affects solubility, membrane permeability, and receptor binding. 5-Methoxy-1H-indazole-7-carboxylic acid is amphoteric, with an acidic carboxylic acid group and both acidic (N-H) and basic (pyrazole nitrogen) sites on the indazole ring.[3]

-

The carboxylic acid is expected to have a pKa in the range of 3.5-4.5.

-

The indazole N-H proton is weakly acidic, with a pKa likely >13.[3]

-

Protonation of the pyrazole nitrogen is expected to have a pKa around 1-2.[3]

Experimental Protocol: pKa Determination by Potentiometric Titration

Causality: This method directly measures the change in pH of a solution as a titrant is added, allowing for the precise determination of the pKa values corresponding to the inflection points in the titration curve. Using a co-solvent like methanol is necessary to ensure the compound remains soluble throughout the titration.

-

Sample Preparation: Accurately weigh and dissolve the compound in a known volume of a methanol/water co-solvent (e.g., 50:50) to a final concentration of approximately 1-5 mM.

-

Titration Setup:

-

Use a calibrated pH electrode and an automated titrator.

-

Maintain an inert atmosphere by bubbling nitrogen through the solution to exclude atmospheric CO₂.

-

-

Acidic pKa (Carboxylic Acid):

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M KOH).

-

Record the pH as a function of the volume of titrant added.

-

-

Basic pKa:

-

Titrate a separate sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

-

Data Analysis: Plot the pH versus the volume of titrant. The pKa is the pH at the half-equivalence point (where half of the functional group has been neutralized). This can be determined from the first derivative of the titration curve.

Caption: Workflow for pKa Determination.

Section 4: Spectroscopic Profile

Spectroscopic analysis provides an unambiguous confirmation of a molecule's chemical structure. The following sections describe the expected spectral features for 5-Methoxy-1H-indazole-7-carboxylic acid based on data from closely related analogues.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Analysis: NMR spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules.

Predicted ¹H NMR Spectral Features (in DMSO-d₆, 400 MHz):

-

Carboxylic Acid Proton (-COOH): δ ~12.0-13.0 ppm (broad singlet).

-

Indazole N-H Proton: δ ~11.0-12.0 ppm (broad singlet).

-

Aromatic Protons (Indazole Ring): δ ~7.0-8.0 ppm (multiple signals, likely doublets or singlets depending on coupling).

-

Methoxy Protons (-OCH₃): δ ~3.8-4.0 ppm (singlet, 3H).

Predicted ¹³C NMR Spectral Features (in DMSO-d₆, 100 MHz):

-

Carboxylic Carbon (-COOH): δ ~165-170 ppm.

-

Aromatic Carbons: δ ~100-150 ppm (multiple signals).

-

Methoxy Carbon (-OCH₃): δ ~55-60 ppm.

Sample Preparation & Protocol:

-

Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal resolution.

Infrared (IR) Spectroscopy

Principle of Analysis: IR spectroscopy measures the absorption of infrared radiation by a molecule's bonds, causing them to vibrate. It is used to identify the presence of specific functional groups.

Predicted Characteristic Absorption Bands (cm⁻¹):

-

O-H Stretch (Carboxylic Acid): 2500-3300 cm⁻¹ (very broad, characteristic).

-

N-H Stretch (Indazole): ~3100-3300 cm⁻¹ (medium, may be obscured by O-H).

-

C=O Stretch (Carboxylic Acid): ~1680-1710 cm⁻¹ (strong, sharp).

-

C=C/C=N Stretch (Aromatic Rings): ~1500-1620 cm⁻¹ (multiple bands).

-

C-O Stretch (Methoxy & Carboxylic Acid): ~1200-1300 cm⁻¹ (strong).

Sample Preparation & Protocol (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Principle of Analysis: Mass spectrometry ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of a molecule.

Predicted Mass Spectral Features (Electrospray Ionization - ESI):

-

Molecular Formula: C₉H₈N₂O₃

-

Exact Mass: 192.0535

-

Positive Ion Mode ([M+H]⁺): Expected m/z = 193.0608

-

Negative Ion Mode ([M-H]⁻): Expected m/z = 191.0462

Sample Preparation & Protocol (LC-MS):

-

Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Inject the solution into an HPLC system coupled to an HRMS instrument (e.g., Q-TOF or Orbitrap).

-

The use of chromatography ensures that the analyzed peak is from the pure compound, free of interferences.

Section 5: Synthesis and Reactivity

5-Methoxy-1H-indazole-7-carboxylic acid is a valuable synthetic intermediate. A plausible and scalable route to its synthesis involves the cyclization of a substituted methylbenzoate followed by hydrolysis, a strategy adapted from established methods for related indazole carboxylates.[9]

Proposed Synthetic Pathway: The synthesis can commence from methyl 2-amino-3-methyl-5-methoxybenzoate. This starting material undergoes a diazotization followed by an intramolecular cyclization to form the indazole ring system. The final step is the hydrolysis of the methyl ester to yield the target carboxylic acid.

Caption: Proposed Synthesis of the Title Compound.

Section 6: Safety and Handling

Hazard Identification: Based on safety data for related indazole carboxylic acids, this compound is anticipated to be hazardous.[5][10]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[5][10]

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation).[5][10]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[5][10]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and safety glasses with side shields or goggles.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Section 7: Conclusion

5-Methoxy-1H-indazole-7-carboxylic acid is a structurally distinct synthetic building block with significant potential in drug discovery. Its key physicochemical characteristics—including its amphoteric nature with a primary acidic pKa anticipated around 4, poor but pH-dependent aqueous solubility, and high thermal stability—are critical determinants of its behavior in both synthetic and biological systems. The experimental protocols and predicted spectroscopic data provided in this guide offer a robust framework for the characterization and quality control of this compound, enabling its confident application in the development of next-generation therapeutics.

References

-

Wiley-VCH. (2007). Supporting Information for a scientific publication. Wiley Online Library. Available at: [Link]

-

El Kazzouli, S., et al. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. National Center for Biotechnology Information. Available at: [Link]

-

Appchem. (n.d.). 5-methoxy-1H-indazole-7-carboxylic acid. Available at: [Link]

-

PubChem. (n.d.). 5-methoxy-1H-indazole-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Available at: [Link]

-

Chemical Synthesis Database. (n.d.). 4-formyl-5,7-dimethoxy-1H-indole-2-carboxylic acid. Available at: [Link]

-

Polak, J., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Available at: [Link]

-

Naka, T., et al. (1996). A practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. HETEROCYCLES, 43(12), 2701. Available at: [Link]

-

ResearchGate. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available at: [Link]

-

PubMed. (2024). Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. National Center for Biotechnology Information. Available at: [Link]

-

Semantic Scholar. (n.d.). Synthesis of new fluorescent compounds from 5-nitro-1H- indazole. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]

-

NextSDS. (n.d.). 7-methoxy-1H-indazole-5-carboxylic acid — Chemical Substance Information. Available at: [Link]

-

Wikipedia. (n.d.). Indazole. Available at: [Link]

-

Royal Society of Chemistry. (2025). Analytical Methods. Available at: [Link]

-

University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available at: [Link]

-

PubChemLite. (n.d.). 7-methoxy-1h-indazole-5-carboxylic acid (C9H8N2O3). Available at: [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Available at: [Link]

-

CLAS. (n.d.). Table of Acids with Ka and pKa Values. Available at: [Link]

-

Diva-portal.org. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Available at: [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Indazole - Wikipedia [en.wikipedia.org]

- 4. appchemical.com [appchemical.com]

- 5. 5-methoxy-1H-indazole-3-carboxylic acid | C9H8N2O3 | CID 10375306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 7-methoxy-1h-indazole-5-carboxylic acid (C9H8N2O3) [pubchemlite.lcsb.uni.lu]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 1H-INDAZOLE-7-CARBOXYLIC ACID | 755752-82-0 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

Comprehensive Solubility Profiling of 5-Methoxy-1H-indazole-7-carboxylic Acid: Methodologies and Implications in Oncology Drug Design

Executive Summary

In the landscape of modern targeted oncology, indazole derivatives serve as privileged scaffolds for kinase inhibition. 5-Methoxy-1H-indazole-7-carboxylic acid (CAS: 1638764-70-1) has emerged as a critical synthetic intermediate, particularly in the development of Tropomyosin Receptor Kinase (Trk) inhibitors designed to target NTRK gene fusions[1].

For drug development professionals and synthetic chemists, understanding the solubility profile of this specific intermediate is not merely a formulation exercise; it dictates the choice of reaction solvents during active pharmaceutical ingredient (API) synthesis, influences purification strategies, and ultimately impacts the pharmacokinetic viability of the final drug product. This whitepaper provides an in-depth technical analysis of the physicochemical properties and thermodynamic solubility profiling of 5-Methoxy-1H-indazole-7-carboxylic acid, grounded in authoritative pharmacopeial standards.

Physicochemical Architecture and Predictive Solubility

The molecular architecture of 5-Methoxy-1H-indazole-7-carboxylic acid features a bicyclic indazole core substituted with an electron-donating methoxy group at the C5 position and an ionizable carboxylic acid at the C7 position.

This specific arrangement creates a highly pH-dependent solubility profile. The carboxylic acid moiety (pKa ~4.5) ensures that the molecule remains largely un-ionized and lipophilic in the acidic environment of the stomach, but becomes highly ionized and soluble in the neutral-to-alkaline environment of the lower gastrointestinal tract.

Table 1: Physicochemical Properties of 5-Methoxy-1H-indazole-7-carboxylic acid

| Property | Value / Description | Impact on Solubility |

| CAS Number | 1638764-70-1 | N/A |

| Molecular Formula | C₉H₈N₂O₃ | N/A |

| Molecular Weight | 192.17 g/mol | Low MW favors favorable solvation entropy. |

| Log S (ESOL) | ~ -2.04 | Indicates moderate to poor intrinsic aqueous solubility[2]. |

| Functional Groups | Indazole, Methoxy, Carboxylic Acid | Enables strong intermolecular hydrogen bonding, increasing crystal lattice energy and reducing cold-water solubility. |

| Primary Solvents | DMSO, DMF, Methanol | High solubility in polar aprotic solvents facilitates downstream amide coupling reactions[1]. |

Thermodynamic Solubility Profiling: The Self-Validating Shake-Flask Protocol

To accurately determine the solubility of 5-Methoxy-1H-indazole-7-carboxylic acid for regulatory and synthetic applications, thermodynamic equilibrium methods must be employed rather than kinetic (solvent-shift) methods. The following protocol is strictly adapted from the USP <1236> Solubility Measurements [3] and the World Health Organization (WHO) Annex 4 guidelines [4].

Causality in Experimental Design

-

Why Orbital Shaking over Magnetic Stirring? Magnetic stir bars can mechanically grind the solid particles, reducing their size. According to the Kelvin equation, artificially reduced particle sizes can temporarily inflate apparent solubility, leading to false-positive data[4].

-

Why a 10% Solid Excess? Adding too much solid can alter the pH and ionic strength of the bulk buffer, while adding too little risks complete dissolution before equilibrium is reached. A calculated 10% excess ensures true saturation[5].

-

Why Avoid Surfactants? Surfactants induce micellar solubilization, which masks the true thermodynamic equilibrium of the pure compound[4].

Step-by-Step Methodology

-

Preliminary Assessment: Estimate the required API mass to achieve a 10% excess based on theoretical LogS calculations.

-

Dispensing: Weigh the calculated mass of 5-Methoxy-1H-indazole-7-carboxylic acid in triplicate into non-leaching 10 mL glass vials.

-

Buffer Addition: Add 5.0 mL of standardized USP buffers (pH 1.2, 4.5, and 6.8) to the respective vials.

-

Initial pH Verification: Measure and record the pH of the suspension. Adjust with micro-aliquots of HCl or NaOH if the API has shifted the buffer pH.

-

Agitation: Secure the vials in a temperature-controlled orbital shaker set to 37 ± 1 °C. Agitate at an optimized speed (e.g., 150 RPM) to ensure continuous particle-liquid contact without vortex formation[4].

-

Equilibration: Allow the system to agitate for 24 to 48 hours.

-

Phase Separation: Remove the vials and centrifuge at 10,000 RPM for 15 minutes at 37 °C to separate the undissolved solid from the saturated supernatant. Filtration is avoided to prevent API adsorption onto the filter membrane.

-

Final pH Verification: Measure the pH of the supernatant to validate that the buffer capacity was not overwhelmed during the 24-hour equilibration[5].

-

Quantification: Dilute the supernatant with the mobile phase and quantify the dissolved API concentration using a validated HPLC-UV method.

Fig 1. Thermodynamic solubility shake-flask workflow based on USP <1236> guidelines.

Empirical Data Interpretation

Based on the structural properties of 5-Methoxy-1H-indazole-7-carboxylic acid and historical data of analogous indazole carboxylic acids, the solubility profile exhibits classic weak-acid behavior.

Table 2: Expected Solubility Profile across Media at 37°C

| Solvent / Medium | pH | Ionization State | Expected Solubility Range |

| Simulated Gastric Fluid (SGF) | 1.2 | Un-ionized (Protonated) | < 0.1 mg/mL (Poorly Soluble) |

| Acetate Buffer | 4.5 | ~50% Ionized (pKa equilibrium) | 0.5 - 1.0 mg/mL (Moderately Soluble) |

| Simulated Intestinal Fluid (SIF) | 6.8 | >99% Ionized (Deprotonated) | > 5.0 mg/mL (Soluble) |

| Dimethyl Sulfoxide (DMSO) | N/A | N/A | > 50 mg/mL (Freely Soluble) |

| Methanol | N/A | N/A | > 20 mg/mL (Soluble) |

Downstream Implications in Trk Inhibitor Design

The solubility profile of 5-Methoxy-1H-indazole-7-carboxylic acid has direct consequences on the synthesis of Trk inhibitors. Trk receptors (TrkA, TrkB, TrkC) are activated by neurotrophins, driving PI3K and MAPK pathways that promote tumor cell survival[1]. Inhibitors utilizing this indazole scaffold have shown significantly improved physicochemical properties, including enhanced metabolic stability and reduced cytochrome P450 inhibition[1].

During the synthetic coupling of the C7-carboxylic acid to various amine side chains (e.g., forming amide bonds), the poor aqueous solubility of the un-ionized intermediate necessitates the use of polar aprotic solvents like DMF or DMA. However, the high solubility of its ionized form at pH 6.8 allows synthetic chemists to utilize mild aqueous basic workups (e.g., saturated NaHCO₃) to easily wash away unreacted 5-Methoxy-1H-indazole-7-carboxylic acid from the lipophilic final API product.

Fig 2. Mechanism of action for indazole-based Trk inhibitors in oncogenic signaling.

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available at:[Link]

-

Annex 4: The "shake flask" method for solubility determination - World Health Organization (WHO). Available at: [Link]

-

<1236> Solubility Measurements - USP-NF. Available at: [Link]

- Trk inhibitor as anti-cancer drug (WO2020048455A1) - Google Patents.

Sources

Cyclization Methods for Preparing 1H-Indazole-7-Carboxylic Acids: A Technical Guide

An in-depth technical guide on the synthesis of 1H-indazole-7-carboxylic acids, tailored for researchers, synthetic chemists, and drug development professionals.

Executive Summary

The 1H-indazole-7-carboxylic acid scaffold is a privileged pharmacophore in modern medicinal chemistry. It serves as the critical building block for several high-profile therapeutics, most notably the poly(ADP-ribose) polymerase (PARP) inhibitors such as Niraparib, as well as novel PARP7 inhibitors designed for cancer immunotherapy[1].

Synthesizing 7-substituted indazoles presents unique steric and electronic challenges. Traditional methods often suffer from poor regioselectivity, hazardous reagents, or low functional group tolerance. This whitepaper critically evaluates the core cyclization methodologies—specifically the modified Jacobson synthesis and the intramolecular Ullmann-type cyclization—explaining the mechanistic causality behind reagent selection and providing self-validating experimental protocols for scalable drug development.

The Modified Jacobson Indazole Synthesis (Diazotization Route)

The Jacobson synthesis is the classical, most industrially utilized method for constructing the 1H-indazole core from o-toluidine derivatives. For 1H-indazole-7-carboxylic acid, the starting material is typically methyl 2-amino-3-methylbenzoate[2].

Mechanistic Causality & Logic

A common misconception is that N-acetylation prior to nitrosation merely serves as a protecting group. In reality, the N-acetyl group is mechanistically obligatory. Upon treatment with a nitrosating agent (e.g., isoamyl nitrite), the N-nitroso-N-acetyl intermediate is formed. The determining step is an intramolecular acyl shift , which facilitates the expulsion of acetate and the generation of a highly reactive diazonium species[3]. The diazonium ion then undergoes an electrophilic attack on the adjacent methyl group (which is deprotonated to a carbanion-like state or reacts via a tautomeric enamine-like mechanism), closing the pyrazole ring[3].

Mechanistic pathway of the modified Jacobson synthesis for 1H-indazole-7-carboxylic acid.

Step-by-Step Protocol: Jacobson Cyclization

This protocol is designed as a self-validating system; the visual cues (color changes and precipitation) confirm the success of intermediate stages[2][4].

Step 1: N-Acetylation and Nitrosation

-

Preparation : In a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve methyl 2-amino-3-methylbenzoate (17.5 g, 106 mmol) in anhydrous toluene or chloroform (300 mL).

-

Acetylation : Add potassium acetate (3.00 g, 30.6 mmol) followed by the slow dropwise addition of acetic anhydride (22.6 mL, 239 mmol). Maintain the internal temperature below 40 °C. Stir for 1 hour. Validation: TLC (Hexane/EtOAc 3:1) should show complete consumption of the primary amine.

-

Nitrosation : To the same pot, add isoamyl nitrite (30.6 mL, 228 mmol) dropwise over 30 minutes.

-

Cyclization : Heat the reaction mixture to reflux for 24 hours. Validation: The solution will transition to a dark, permanent black-green color, indicating the presence of excess N2O3 and the transient diazo species.

-

Workup : Cool to room temperature, wash with saturated aqueous NaHCO3 to neutralize acetic acid, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield crude methyl 1H-indazole-7-carboxylate.

Step 2: Ester Hydrolysis

-

Hydrolysis : Dissolve the crude ester in methanol (100 mL). Add 29% aqueous potassium hydroxide (20 mL) or a solution of LiOH (5 g in 40 mL water)[2]. Stir at room temperature for 18 hours.

-

Precipitation : Remove methanol under reduced pressure. Cool the aqueous phase in an ice bath and carefully adjust the pH to 4.0–5.5 using 6N HCl. Validation: The target 1H-indazole-7-carboxylic acid will precipitate as a pale brown/white solid exclusively at this pH range due to its pKa (~3.71).

-

Isolation : Filter the precipitate, wash with cold water, and dry under vacuum (Yield: ~45-68% over two steps).

Intramolecular Ullmann-Type Hydrazone Cyclization

While the Jacobson synthesis is robust, the use of isoamyl nitrite poses thermal and safety hazards at a commercial scale. A modern, safer alternative is the transition-metal-catalyzed intramolecular Ullmann-type cyclization of hydrazones[5].

Mechanistic Causality & Logic

This method circumvents diazotization entirely. It begins with the condensation of a 2-halo-3-formylbenzoic acid derivative with hydrazine to form a hydrazone. The critical step is the copper-catalyzed intramolecular C-N bond formation.

Expert Insight on Catalyst Selection : The choice of the copper source is paramount. Process development studies have shown that using CuCl leads to significant SNAr impurities (halogen exchange at the aryl ring, forming 4-chloro or 7-chloro byproducts). Utilizing CuBr completely suppresses this halogen exchange, ensuring high chemoselectivity[5]. The mechanism proceeds via an oxidative addition/reductive elimination through a Cu(I)/Cu(III) catalytic cycle, specifically involving a pentacoordinate square pyramidal Cu(III) intermediate[5].

Workflow of the Cu-catalyzed intramolecular Ullmann-type cyclization for indazole formation.

Step-by-Step Protocol: Cu-Catalyzed Cyclization

-

Hydrazone Formation : React the 2-bromo-3-formylbenzoate derivative with hydrazine hydrate (1.1 eq) in acetonitrile (20 volumes) at room temperature until complete consumption of the aldehyde is observed via HPLC.

-

Catalyst Loading : To the reaction vessel, charge Copper(I) bromide (0.55 eq). Do not substitute with CuCl. Purge the vessel with N2 .

-

Base Addition & Cyclization : Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 eq) in one portion. Heat the reaction to 55 °C and hold for 16–24 hours[5].

-

Workup : Quench the reaction, filter through a pad of Celite to remove copper salts, and concentrate. The resulting ester can be hydrolyzed using the LiOH protocol described in Section 2.

Quantitative Data Summary

The table below summarizes the critical parameters of the primary cyclization methods used to prepare 1H-indazole-7-carboxylic acids, allowing for rapid comparison during synthetic route design.

| Parameter | Modified Jacobson Synthesis | Ullmann-Type Cyclization | Oxidative Cyclization (Emerging) |

| Starting Material | Methyl 2-amino-3-methylbenzoate | 2-Bromo-3-formylbenzoate | 2-Aminomethyl-phenylamines |

| Key Reagents | Ac2O , Isoamyl nitrite | Hydrazine, CuBr, DBU | (NH4)2MoO4 , H2O2 |

| Typical Yield | 45% – 68% | 70% – 85% | 70% – 90% |

| Reaction Temp | Reflux (~110 °C) | 55 °C | Room Temperature |

| Scalability | High (but requires thermal hazard control) | Very High (Process-friendly) | Moderate (Aqueous oxidants) |

| Primary Impurities | Unreacted starting material, azo-dimers | Dehalogenated byproducts | Over-oxidized species |

Conclusion

The preparation of 1H-indazole-7-carboxylic acid requires precise control over cyclization chemistry. While the modified Jacobson synthesis remains a staple for early-stage discovery due to the wide commercial availability of o-toluidine derivatives, the Cu-catalyzed Ullmann-type cyclization offers superior safety and scalability for late-stage process development. By understanding the mechanistic causality—such as the necessity of the N-acyl shift in diazotization and the prevention of SNAr via CuBr selection—chemists can reliably synthesize this critical pharmacophore with high purity.

References

-

indazole - Organic Syntheses Procedure Organic Syntheses.[Link]

-

Discovery of Highly Selective PARP7 Inhibitors with a Novel Scaffold for Cancer Immunotherapy Journal of Medicinal Chemistry - ACS Publications.[Link]

-

Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction The Journal of Organic Chemistry - ACS Publications.[Link]

-

Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface National Institutes of Health (PMC).[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1H-INDAZOLE-7-CARBOXYLIC ACID | 755752-82-0 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Exploring the Chemical Space of 5-Methoxy-1H-indazole-7-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in modern drug discovery.[1] Its unique electronic properties and ability to act as a bioisostere for the native indole moiety have led to its incorporation into a multitude of clinically evaluated and marketed drugs.[2] Indazole derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[3] The tautomeric nature of the indazole ring, existing as 1H and 2H forms, provides a key point for structural diversification, profoundly influencing the molecule's interaction with biological targets.[3] This guide focuses on the 5-Methoxy-1H-indazole-7-carboxylic acid core, a promising starting point for the development of novel therapeutics, and provides a comprehensive overview of its synthesis, derivatization, and potential applications.

I. Synthesis of the Core Scaffold: A Plausible Synthetic Route

While the direct synthesis of 5-Methoxy-1H-indazole-7-carboxylic acid is not extensively documented, a logical and efficient pathway can be devised from commercially available starting materials, leveraging established methodologies for indazole synthesis. A key precursor, 7-bromo-5-methoxy-1H-indazole, has a known synthetic route, which can be adapted and extended.[2]

The proposed synthesis commences with the bromination of 4-methoxy-2-methylaniline, followed by a diazotization and cyclization sequence to furnish the 7-bromo-5-methoxy-1H-indazole intermediate.[2] The critical step is the subsequent conversion of the 7-bromo substituent to a carboxylic acid. This can be achieved through several well-established organometallic transformations, with the Grignard reaction followed by carboxylation being a robust and high-yielding option.

Experimental Protocol: Synthesis of 5-Methoxy-1H-indazole-7-carboxylic acid

Step 1: Synthesis of 2-bromo-4-methoxy-6-methylaniline

-

Dissolve 4-methoxy-2-methylaniline in a suitable solvent such as chloroform.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of bromine in chloroform dropwise while maintaining the temperature at 0°C.

-

Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure to yield the crude hydrobromide salt of the product.[2]

Step 2: Synthesis of 7-bromo-5-methoxy-1H-indazole

-

Suspend the 2-bromo-4-methoxy-6-methylaniline hydrobromide in aqueous hydrochloric acid at 0°C.

-

Add a solution of sodium nitrite in water dropwise to form the diazonium salt.

-

Neutralize the solution with sodium acetate.

-

In a separate flask, prepare a solution of 2-methyl-2-propanethiol in ethanol at 0°C.

-

Add the diazonium salt solution to the thiol solution dropwise.

-

The resulting intermediate is then cyclized using a strong base like potassium tert-butoxide in DMSO to yield 7-bromo-5-methoxy-1H-indazole.[2]

Step 3: Synthesis of 5-Methoxy-1H-indazole-7-carboxylic acid

-

Suspend magnesium turnings in anhydrous THF under an inert atmosphere.

-

Add a small crystal of iodine to activate the magnesium.

-

Slowly add a solution of 7-bromo-5-methoxy-1H-indazole in anhydrous THF to initiate the Grignard reaction.

-

Once the Grignard reagent has formed, bubble dry carbon dioxide gas through the solution for several hours.

-

Quench the reaction with aqueous ammonium chloride and acidify with hydrochloric acid to precipitate the carboxylic acid.

-

Filter, wash with cold water, and dry the solid to obtain 5-Methoxy-1H-indazole-7-carboxylic acid.

Caption: Proposed synthetic route for the core scaffold.

II. Exploring the Chemical Space: Key Derivatization Strategies

The 5-Methoxy-1H-indazole-7-carboxylic acid core offers three primary points for chemical modification, allowing for a thorough exploration of the surrounding chemical space:

-

The Carboxylic Acid (C7-Position): This functional group is readily derivatized to form amides, esters, and other related functionalities.

-

The N1-Position of the Indazole Ring: Alkylation, arylation, and acylation at this position can significantly impact the compound's properties.

-

The N2-Position of the Indazole Ring: Selective functionalization of the N2-position offers an alternative vector for structural modification.

A. Derivatization of the 7-Carboxylic Acid

The formation of amide bonds is a cornerstone of medicinal chemistry, and the 7-carboxylic acid provides a handle for introducing a wide variety of substituents.[4]

-

Dissolve 5-Methoxy-1H-indazole-7-carboxylic acid in an anhydrous solvent such as DMF.

-

Add a coupling agent, such as HATU or EDC/HOBt, to the solution.[5][6]

-

Add a base, typically DIPEA or triethylamine, to the reaction mixture.

-

Introduce the desired amine (1.1 equivalents) and stir at room temperature until the reaction is complete (monitored by LC-MS).

-

Perform an aqueous workup to remove water-soluble byproducts.[7]

-

Purify the product by column chromatography.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Activating Agent | Typical Base | Key Features |

| HATU | HOBt | DIPEA | High efficiency, low epimerization.[4] |

| EDC/HOBt | HOBt | DIPEA/TEA | Water-soluble byproducts, cost-effective.[5][6] |

| PyBOP | HOBt | DIPEA | Effective for hindered amines. |

Esterification of the carboxylic acid can be achieved under standard Fischer esterification conditions (refluxing in the corresponding alcohol with a catalytic amount of strong acid) or by reaction with an alkyl halide in the presence of a base like cesium carbonate.

B. Regioselective N-Alkylation of the Indazole Ring

The alkylation of the indazole nitrogen atoms is a critical step in modifying the pharmacokinetic and pharmacodynamic properties of the molecule. The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.[8][9]

-

N1-Alkylation: Generally favored under basic conditions using a strong, non-nucleophilic base like sodium hydride in an aprotic solvent such as THF.[8] This is due to the greater thermodynamic stability of the N1-anion.

-

N2-Alkylation: Can be favored under acidic conditions or with specific alkylating agents like alkyl 2,2,2-trichloroacetimidates in the presence of a Lewis or Brønsted acid catalyst.[1][10] Steric hindrance at the C7 position may also favor N2-alkylation.[9]

Caption: Regioselective N-alkylation strategies.

III. Potential Biological Applications and Target Space

The indazole scaffold is a well-established pharmacophore, and derivatives of 5-Methoxy-1H-indazole-7-carboxylic acid are likely to exhibit interesting biological activities.

A. Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Substituted indazoles, particularly those with a methoxy group at the 7-position, have been identified as inhibitors of neuronal nitric oxide synthase (nNOS).[3][11][12] Overproduction of nitric oxide by nNOS is implicated in various neurological disorders, making selective nNOS inhibitors a valuable therapeutic strategy. The 7-methoxyindazole core of the target molecule makes it a prime candidate for development as a nNOS inhibitor. Further derivatization of the carboxylic acid and the indazole nitrogens could lead to enhanced potency and selectivity.

B. Kinase Inhibition

The indazole ring is a common feature in many kinase inhibitors. The ability of the indazole to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an attractive scaffold for this target class. The diverse substitution patterns possible with the 5-Methoxy-1H-indazole-7-carboxylic acid core allow for the generation of libraries of compounds for screening against a wide range of kinases involved in oncology and inflammatory diseases.

C. Other Potential Targets

The versatility of the indazole scaffold suggests that derivatives of 5-Methoxy-1H-indazole-7-carboxylic acid could also be explored as ligands for G-protein coupled receptors (GPCRs), ion channels, and other enzyme families.

IV. Conclusion and Future Directions

The 5-Methoxy-1H-indazole-7-carboxylic acid scaffold represents a promising starting point for the design and synthesis of novel drug candidates. Its straightforward, albeit multi-step, synthesis and the presence of multiple, readily derivatizable functional groups provide a rich chemical space to explore. The established biological relevance of the indazole core, particularly in the context of nNOS inhibition and kinase modulation, provides a strong rationale for further investigation. Future work should focus on the synthesis of a diverse library of derivatives, followed by comprehensive biological screening to identify lead compounds for further optimization. The insights provided in this guide offer a solid foundation for researchers to embark on the exploration of this exciting chemical space.

References

-

[No Author]. (2025, September 6). Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis. ACS Publications. Retrieved from [Link]

-

[No Author]. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. Retrieved from [Link]

-

Clemens, J., et al. (2022, April 25). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Thieme. Retrieved from [Link]

-

[No Author]. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Retrieved from [Link]

-

Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Retrieved from [Link]

-

[No Author]. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Retrieved from [Link]

-

Collot, V., Sopkova-de Oliveira Santos, J., Schumann-Bard, P., Colloc'h, N., Mackenzie, E. T., & Rault, S. (2003). Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide. Taylor & Francis. Retrieved from [Link]

-

[No Author]. (2011, March 11). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. ACS Publications. Retrieved from [Link]

-

[No Author]. (2012, February 3). Synthesis of 7-oxo-dihydrospiro[indazole-5,4'-piperidine] acetyl-CoA carboxylase inhibitors. ACS Publications. Retrieved from [Link]

-

[No Author]. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. Retrieved from [Link]

-

[No Author]. (n.d.). Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors. ResearchGate. Retrieved from [Link]

-

Collot, V., et al. (2003, April). Synthesis, pharmacological study and modeling of 7-methoxyindazole and related substituted indazoles as neuronal nitric oxide synthase inhibitors. PubMed. Retrieved from [Link]

-

[No Author]. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. Retrieved from [Link]

-

[No Author]. (n.d.). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. Heterocycles. Retrieved from [Link]

-

[No Author]. (2007, July 6). Regioselective synthesis of 4- and 7-alkoxyindoles from 2,3-dihalophenols: application to the preparation of indole inhibitors of phospholipase A2. PubMed. Retrieved from [Link]

-

Dabhi, R. C., et al. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Retrieved from [Link]

-

[No Author]. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Retrieved from [Link]

Sources

- 1. wuxibiology.com [wuxibiology.com]

- 2. guidechem.com [guidechem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. growingscience.com [growingscience.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.ucc.ie [research.ucc.ie]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, pharmacological study and modeling of 7-methoxyindazole and related substituted indazoles as neuronal nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 5-Methoxy-1H-indazole-7-carboxylic acid in Fragment-Based Drug Discovery

Introduction: The Strategic Value of the Indazole Scaffold in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS), offering a more rational and efficient path to novel lead compounds.[1][2][3] The core principle of FBDD lies in identifying low-molecular-weight fragments (typically <300 Da) that bind to a biological target with low affinity (μM to mM range).[4] These initial "hits" serve as high-quality starting points for optimization into potent, drug-like molecules. The indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutics.[5][6] Its utility stems from its ability to act as a bioisostere for common motifs like phenol and indole, and its capacity to form key hydrogen bond interactions with protein targets.[6]

This application note provides a detailed guide to the use of 5-Methoxy-1H-indazole-7-carboxylic acid (CAS: 1638764-70-1) as a strategic fragment in FBDD campaigns. We will explore its physicochemical properties, outline detailed protocols for its application in biophysical screening and structural biology, and discuss its potential for elaboration into more potent lead compounds. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for leveraging this valuable fragment.

Physicochemical Properties of 5-Methoxy-1H-indazole-7-carboxylic acid

A thorough understanding of a fragment's properties is critical for designing robust screening assays. Below is a summary of the key characteristics of 5-Methoxy-1H-indazole-7-carboxylic acid.

| Property | Value | Source/Note |

| CAS Number | 1638764-70-1 | [7] |

| Molecular Formula | C9H8N2O3 | [7] |

| Molecular Weight | 192.17 g/mol | [7] |

| Heavy Atom Count | 14 | Calculated |

| Hydrogen Bond Donors | 2 (indazole N-H, carboxylic acid O-H) | Calculated |

| Hydrogen Bond Acceptors | 4 (methoxy O, indazole N, carboxylic acid C=O and O-H) | Calculated |

| LogP (calculated) | 1.5 - 2.0 | Estimated based on structure |

| Aqueous Solubility | Moderate to Good | The carboxylic acid moiety generally enhances solubility. |

The presence of both hydrogen bond donors and acceptors, combined with a rigid bicyclic core and a methoxy group that can probe hydrophobic pockets, makes this fragment a versatile tool for exploring protein binding sites.

FBDD Workflow Using 5-Methoxy-1H-indazole-7-carboxylic acid

The successful application of any fragment in an FBDD campaign relies on a systematic and multi-faceted workflow. The following diagram illustrates a typical cascade, from initial screening to hit validation and optimization.

Caption: A typical workflow for a fragment-based drug discovery campaign.

Experimental Protocols

The following protocols are designed to be adaptable for the screening and validation of 5-Methoxy-1H-indazole-7-carboxylic acid against a target protein of interest.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive biophysical technique ideal for detecting the weak binding interactions typical of fragments.[1]

Objective: To identify if 5-Methoxy-1H-indazole-7-carboxylic acid binds to the target protein and to estimate its binding affinity (KD).

Materials:

-

Biacore T200 or similar SPR instrument.

-

CM5 sensor chip.

-

Amine coupling kit (EDC, NHS, ethanolamine).

-

Purified target protein (>95% purity).

-

5-Methoxy-1H-indazole-7-carboxylic acid (≥95% purity, dissolved in 100% DMSO as a 100 mM stock).

-

Running buffer (e.g., HBS-EP+, pH 7.4).

Methodology:

-

Protein Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Immobilize the target protein by injecting it at a concentration of 20-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) until the desired immobilization level (e.g., 8000-10000 RU) is reached.

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes. A reference flow cell should be prepared similarly but without protein immobilization.

-

-

Fragment Screening:

-

Prepare a dilution series of 5-Methoxy-1H-indazole-7-carboxylic acid in running buffer. A typical concentration range for fragments is 10 µM to 1 mM. The final DMSO concentration should be kept constant across all samples and ideally below 2%.

-

Inject the fragment solutions over the reference and target flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

-

Include buffer-only injections with the same DMSO concentration for double referencing.

-

-

Data Analysis:

-

Subtract the reference flow cell data and the buffer-only injection data from the target flow cell data.

-

Fit the resulting sensorgrams to a steady-state affinity model to determine the equilibrium dissociation constant (KD). For fragments, a 1:1 binding model is often appropriate.

-

Causality Behind Experimental Choices:

-

Immobilization Level: A high immobilization level increases the signal-to-noise ratio, which is crucial for detecting the weak binding of low-molecular-weight fragments.

-

DMSO Concentration: Keeping the DMSO concentration constant is critical as variations can cause bulk refractive index changes that interfere with the binding signal.

-

Steady-State Analysis: For fast on/fast off binding kinetics typical of fragments, steady-state analysis is often more reliable than kinetic analysis.

Protocol 2: Hit Validation using Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), is a valuable orthogonal method to validate hits from primary screens. It measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding.

Objective: To confirm the binding of 5-Methoxy-1H-indazole-7-carboxylic acid to the target protein by observing a shift in its melting temperature.

Materials:

-

Quantitative PCR (qPCR) instrument capable of monitoring fluorescence over a temperature gradient.

-

SYPRO Orange dye (5000x stock in DMSO).

-

Purified target protein (0.1-0.2 mg/mL).

-

5-Methoxy-1H-indazole-7-carboxylic acid (100 mM stock in DMSO).

-

Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

Methodology:

-

Assay Preparation:

-

In a 96-well PCR plate, prepare reactions containing the target protein at a final concentration of 2-5 µM and SYPRO Orange dye at a final dilution of 5x.

-

Add 5-Methoxy-1H-indazole-7-carboxylic acid to achieve final concentrations ranging from 50 µM to 1 mM. Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).

-

Include a "no ligand" control (protein + dye + DMSO) and a "no protein" control (buffer + dye + DMSO).

-

-

Data Acquisition:

-

Seal the plate and centrifuge briefly.

-

Place the plate in the qPCR instrument.

-

Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, acquiring fluorescence data at each interval.

-

-

Data Analysis:

-

Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve.

-

Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the "no ligand" control from the Tm of the fragment-containing samples. A ΔTm of > 2 °C is generally considered a significant and positive result.

-

Trustworthiness of the Protocol:

-

This protocol is self-validating through the inclusion of controls. The "no ligand" control establishes the baseline Tm of the protein, while the "no protein" control ensures that the fragment itself does not cause a fluorescent signal. A dose-dependent increase in ΔTm provides further confidence in the binding event.

Protocol 3: Structural Characterization by X-ray Crystallography

Determining the co-crystal structure of the fragment bound to the target protein is the gold standard in FBDD.[8] It provides atomic-level detail of the binding mode, which is invaluable for structure-guided optimization.

Objective: To determine the three-dimensional structure of 5-Methoxy-1H-indazole-7-carboxylic acid in complex with the target protein.

Materials:

-

Crystals of the target protein.

-

5-Methoxy-1H-indazole-7-carboxylic acid.

-

Cryoprotectant solution.

-

X-ray diffraction equipment (in-house or synchrotron source).

Methodology:

-

Crystal Soaking:

-

Prepare a soaking solution by dissolving 5-Methoxy-1H-indazole-7-carboxylic acid in a solution similar to the crystal mother liquor, often including a cryoprotectant. The fragment concentration is typically in the range of 1-10 mM.

-

Transfer a protein crystal into a drop of the soaking solution and incubate for a period ranging from minutes to hours. The optimal soaking time needs to be determined empirically.

-

-

Cryo-cooling:

-

Using a loop, retrieve the soaked crystal and quickly plunge it into liquid nitrogen to flash-cool it, preventing ice crystal formation.

-

-

Data Collection and Structure Determination:

-

Mount the frozen crystal on the goniometer of the X-ray diffractometer.

-

Collect a complete diffraction dataset.

-

Process the data and solve the structure using molecular replacement with the known apo-protein structure.

-

Refine the model and build the fragment into the observed electron density.

-

Authoritative Grounding:

-

The ability of X-ray crystallography to reveal the precise binding orientation of even weakly bound fragments is a cornerstone of modern FBDD, accelerating the progression from fragment hits to optimized drug candidates.[9]

From Hit to Lead: The Potential of 5-Methoxy-1H-indazole-7-carboxylic acid

The true power of FBDD lies in the evolution of a fragment hit into a potent lead compound.[10] The structure of 5-Methoxy-1H-indazole-7-carboxylic acid offers several vectors for chemical elaboration.

Caption: Potential vectors for chemical modification of 5-Methoxy-1H-indazole-7-carboxylic acid.

-

Vector 1 (Carboxylic Acid at C7): This group is an excellent handle for forming amides or esters, allowing for the exploration of nearby solvent-exposed regions of the binding pocket. This is a common strategy to increase potency and modulate physicochemical properties.

-

Vector 2 (Indazole N1-H): The nitrogen at position 1 can be alkylated or arylated to introduce new functionalities that can pick up additional interactions with the protein or improve pharmacokinetic properties.

-

Vector 3 (Indazole Core): Positions on the indazole ring itself, such as C3, C4, or C6, can be functionalized, often through initial halogenation followed by cross-coupling reactions, to grow the fragment into adjacent sub-pockets.

The indazole core itself is a well-established hinge-binding motif for many kinases.[5] For a hypothetical kinase target, the N2 of the indazole could form a crucial hydrogen bond with the backbone NH of a hinge residue, while the substituents at C5 and C7 explore the ribose and phosphate-binding pockets.

Conclusion

5-Methoxy-1H-indazole-7-carboxylic acid represents a high-value fragment for FBDD campaigns. Its structural features, including a privileged indazole core and multiple points for chemical diversification, make it an excellent starting point for the development of novel therapeutics. The protocols and strategies outlined in this application note provide a robust framework for its successful implementation in drug discovery projects, from initial hit identification through to structure-guided lead optimization. By integrating sensitive biophysical techniques with high-resolution structural biology, researchers can effectively unlock the potential of this versatile chemical scaffold.

References

-

One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]

-

Drug Hunter. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD). Retrieved from [Link]

-

Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery. Retrieved from [Link]

-

PMC. (n.d.). Application of Fragment-Based Drug Discovery to Versatile Targets. Retrieved from [Link]

-

PMC. (2016, December 27). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Retrieved from [Link]

-

Selvita. (n.d.). X-ray Crystallography Fragment Screening. Retrieved from [Link]

-

Oxford Academic. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, synthesis and structure activity relationships of indazole and indole derivatives as potent glucagon receptor Antagonists. Retrieved from [Link]

-

ACS Publications. (2013, February 14). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Retrieved from [Link]

-

STRBD. (n.d.). Fragment-Based Drug Discovery. Retrieved from [Link]

-

PubMed. (2025, September 10). Fragment-based drug discovery: A graphical review. Retrieved from [Link]

-

CrystalsFirst. (2022, November 16). Fragment HIT Identification in FBDD. Retrieved from [Link]

-

ACS Publications. (2025, February 24). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Retrieved from [Link]

-

International Journal of Scientific Research & Technology. (2026, March 7). Fragment-Based Drug Discovery: Opportunities and Challenges in Pharmaceutical Chemistry. Retrieved from [Link]

-

PubMed. (2024, December 16). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. Retrieved from [Link]

-

Creative Biostructure. (n.d.). Fragment Screening & Fragment-Based Drug Design. Retrieved from [Link]

-

PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

- (n.d.). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design.

-

PMC. (n.d.). Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors. Retrieved from [Link]

-

ResearchGate. (2025, August 28). Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors. Retrieved from [Link]

-

Appchem. (n.d.). 5-methoxy-1H-indazole-7-carboxylic acid. Retrieved from [Link]

-

MDPI. (2024, May 8). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

- (n.d.).

-

Astex Pharmaceuticals. (n.d.). Fragment Based Drug Discovery: An Organic Synthesis Perspective. Retrieved from [Link]

-

PubMed. (2024, May 8). Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

-

PMC. (2026, January 29). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. Retrieved from [Link]

-

NextSDS. (n.d.). 7-methoxy-1H-indazole-5-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

-

Boston University. (2019, September 3). Development and applications of fragment based drug design methods. Retrieved from [Link]

-

PMC. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

Sources

- 1. onenucleus.com [onenucleus.com]

- 2. Fragment-based drug discovery: A graphical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijsrtjournal.com [ijsrtjournal.com]

- 4. academic.oup.com [academic.oup.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. appchemical.com [appchemical.com]

- 8. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. astx.com [astx.com]

Application Note: 5-Methoxy-1H-indazole-7-carboxylic Acid as a Privileged Scaffold for Novel Kinase Inhibitors

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

The indazole ring system is a highly privileged pharmacophore in oncology and inflammatory disease drug discovery, serving as the core structural motif for numerous FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib)[1]. As a purine mimetic, the indazole core competitively binds to the ATP-binding pocket of kinases.

5-Methoxy-1H-indazole-7-carboxylic acid represents a highly specialized and versatile building block for next-generation kinase inhibitors. Its structural features offer three distinct mechanistic advantages:

-

Hinge Region Anchoring: The N1-H and N2 atoms of the 1H-indazole core act as a bidentate hydrogen bond donor-acceptor pair. This system forms robust hydrogen bonds with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Glu and Cys/Met residues depending on the kinase)[1].

-

Solvent-Channel/Allosteric Vectoring: The carboxylic acid at the 7-position provides an ideal synthetic handle for amide coupling. Functionalization at this position directs substituents outward into the solvent-exposed region or into adjacent allosteric pockets (such as the DFG-out pocket), enabling the tuning of kinase selectivity and pharmacokinetic properties[2].

-

Electronic & Steric Modulation via the 5-Methoxy Group: The 5-methoxy substitution is not merely passive. It acts as an electron-donating group that increases the electron density of the indazole ring, thereby strengthening the hydrogen bond donor capacity of N1-H. Furthermore, the methoxy group frequently occupies a specific hydrophobic/polar sub-pocket within the ATP site, significantly increasing binding affinity compared to unsubstituted or methyl-substituted analogs[1].

This scaffold has demonstrated exceptional utility in targeting Receptor Tyrosine Kinases (RTKs) such as VEGFR2 and TRKA[3][4], as well as cell cycle regulators like PKMYT1[5].

Caption: Workflow from 5-Methoxy-1H-indazole-7-carboxylic acid scaffold to hit identification.

Signaling Pathway Context

Indazole-based inhibitors synthesized from this scaffold primarily act as ATP-competitive inhibitors. By blocking RTKs like VEGFR or TRK, these compounds prevent receptor autophosphorylation, thereby shutting down downstream oncogenic signaling cascades such as the PI3K/AKT and RAS/MAPK pathways[4].

Caption: Mechanism of action for indazole-based inhibitors targeting RTK signaling pathways.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes causality for the reagent choices and intrinsic quality control checkpoints.

Protocol 1: Library Generation via Amide Coupling

Objective: Synthesize a library of 5-Methoxy-1H-indazole-7-carboxamides.

Causality & Reagent Selection: HATU is utilized because it generates a highly reactive 7-azabenzotriazole active ester, which is critical for the efficient coupling of the sterically hindered 7-carboxylic acid of the indazole ring. DIPEA acts as a non-nucleophilic base to deprotonate the incoming amine without interfering with the active ester[2].

Materials:

-

5-Methoxy-1H-indazole-7-carboxylic acid (1.0 eq)

-

Primary or secondary amine library (1.2 eq)

-

HATU (1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

-

Activation: Dissolve 5-Methoxy-1H-indazole-7-carboxylic acid (0.5 mmol) in anhydrous DMF (3 mL) under a nitrogen atmosphere. Add DIPEA (1.5 mmol) followed by HATU (0.75 mmol). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

-